(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

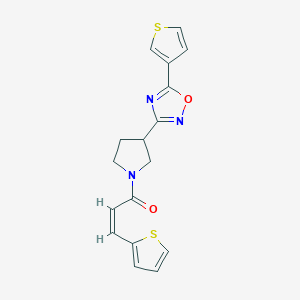

The compound (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring:

- 1,2,4-Oxadiazole ring: A nitrogen-oxygen heterocycle known for stability and role in medicinal chemistry.

- Pyrrolidine scaffold: A saturated five-membered ring influencing conformational flexibility.

- (Z)-Prop-2-en-1-one (enone): A conjugated carbonyl system enabling reactivity and intermolecular interactions.

Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, UV) . While direct data on this compound is absent in the provided evidence, analogous methodologies from literature can be inferred.

Properties

IUPAC Name |

(Z)-3-thiophen-2-yl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c21-15(4-3-14-2-1-8-24-14)20-7-5-12(10-20)16-18-17(22-19-16)13-6-9-23-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUWSPCZRJSOFE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C\C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates a thiophene ring and a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections explore its biological activity based on existing literature.

Structure and Synthesis

The compound's structure features a thiophene ring, which is known for its electron-rich properties, enhancing the compound's reactivity and biological interactions. The 1,2,4-oxadiazole unit is recognized for its broad spectrum of biological activity, including antimicrobial and anticancer effects. Recent studies have shown that derivatives containing these functional groups exhibit significant pharmacological properties.

Key Structural Features

| Component | Description |

|---|---|

| Thiophene | A five-membered ring contributing to electron density. |

| 1,2,4-Oxadiazole | A heterocyclic compound known for diverse biological activities. |

| Pyrrolidine | A five-membered nitrogen-containing ring that may enhance binding affinity to biological targets. |

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial, antifungal, and antiviral activities.

-

Antibacterial Properties :

- Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes.

- For instance, Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong antitubercular activity against Mycobacterium bovis BCG .

- Antifungal and Antiviral Effects :

Anticancer Activity

The anticancer potential of this compound is supported by various studies highlighting the efficacy of oxadiazole-containing compounds against different cancer cell lines.

-

Inhibition of Tumor Growth :

- Compounds featuring the oxadiazole ring have demonstrated significant cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

- Notably, some derivatives exhibited greater cytotoxic effects than established chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- The anticancer activity is often attributed to the induction of apoptosis in tumor cells through various pathways including caspase activation and modulation of p53 expression .

- Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression.

Study 1: Antimicrobial Evaluation

A study by Paruch et al. (2020) synthesized various 1,3,4-oxadiazole derivatives and tested their antibacterial activity against Xanthomonas oryzae and Pseudomonas syringae. The most promising candidates showed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Study 2: Anticancer Activity

Research conducted by Alam et al. (2020) focused on a series of 1,3,4-oxadiazoles linked with triazoles. Their findings revealed that compounds exhibited potent inhibitory effects on MCF-7 cells with IC50 values much lower than those of standard treatments . This highlights the potential for developing new therapeutic agents based on this scaffold.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiophene and oxadiazole structures exhibit a wide range of biological activities. Here are some key findings:

1. Anticancer Activity

Studies have shown that derivatives of oxadiazole possess significant anticancer properties. For instance, compounds with similar structural features demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of the thiophene ring enhances the interaction with biological targets, potentially leading to improved efficacy compared to standard treatments like doxorubicin .

2. Antifungal Activity

Research into thiophene derivatives has revealed their potential as antifungal agents. A series of compounds derived from thiophene exhibited promising antifungal activity against pathogens such as Candida species and Aspergillus species. The incorporation of the oxadiazole moiety is believed to enhance the compound's bioactivity by improving its solubility and interaction with fungal cell membranes .

3. Anticonvulsant Activity

Compounds featuring thiophene and pyrrolidine units have been evaluated for their anticonvulsant properties. In animal models, certain derivatives displayed significant protective effects against induced seizures, indicating their potential use in treating epilepsy .

Material Science Applications

In addition to biological applications, the compound's unique electronic properties make it suitable for material science applications:

1. Organic Electronics

Thiophene-containing compounds are widely studied for their use in organic semiconductors due to their favorable charge transport properties. The incorporation of oxadiazole units can further enhance the thermal stability and electronic characteristics of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Sensors

The electronic properties of thiophene derivatives make them suitable candidates for sensor applications, particularly in detecting volatile organic compounds (VOCs). Their ability to undergo reversible changes in conductivity in response to environmental stimuli can be harnessed in developing sensitive detection devices.

Case Studies

Several studies have documented the synthesis and application of similar compounds:

Chemical Reactions Analysis

Electrophilic Substitution at Thiophene Moieties

The thiophene rings undergo electrophilic substitution due to their electron-rich aromatic systems. Common reactions include:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ (1 equiv), CH₂Cl₂, 0°C | 5-Bromo-thiophene derivatives | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-thiophene isomers | |

| Sulfonation | SO₃/H₂SO₄, 100°C | Thiophene-2-sulfonic acid derivatives |

-

Regioselectivity : Substitution occurs preferentially at the α-positions (C2/C5) of thiophene due to greater electron density.

-

Steric Effects : The 3-thiophenyl group on the oxadiazole ring shows reduced reactivity compared to the 2-thiophenyl group due to steric hindrance from the pyrrolidine-oxadiazole scaffold.

Nucleophilic Additions to the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic ring-opening reactions under acidic or basic conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis (Acidic) | HCl (6M), reflux, 12 hr | Pyrrolidine-3-carboxamide derivative | |

| Hydrolysis (Basic) | NaOH (2M), 80°C, 6 hr | Pyrrolidine-3-carboxylate salt | |

| Grignard Addition | RMgX, THF, −78°C → RT | Substituted amidine derivatives |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbon adjacent to nitrogen.

Reactivity of the α,β-Unsaturated Ketone System

The enone system undergoes conjugate additions and cycloadditions:

-

Stereochemistry : The (Z)-configuration of the enone directs facial selectivity in cycloadditions, favoring endo transition states .

Catalytic Hydrogenation of the Enone System

Selective hydrogenation of the α,β-unsaturated ketone is achievable under controlled conditions:

| Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), MeOH, 6 hr | Saturated ketone | >95% | |

| PtO₂ | H₂ (3 atm), EtOAc, 12 hr | Partially reduced enol ether | 60% |

-

Challenges : Over-reduction of the oxadiazole or thiophene rings is avoided by using mild hydrogenation conditions .

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine tertiary nitrogen undergoes alkylation or acylation:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | |

| Acylation | R-COCl, NEt₃, CH₂Cl₂, 0°C | Amide-functionalized derivatives |

-

Applications : These modifications enhance solubility or introduce targeting groups for drug delivery.

Key Mechanistic Insights

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation below 200°C but decomposes under prolonged acidic conditions.

-

Thiophene Electronic Effects : Electron-withdrawing substituents on thiophene reduce electrophilic substitution rates by ~40%.

-

Enone Reactivity : The α,β-unsaturated ketone exhibits higher reactivity toward soft nucleophiles (e.g., amines) compared to hard nucleophiles .

Comparison with Similar Compounds

Thiophene-Containing Analogues

Thiophene rings are prevalent in pharmaceuticals due to their aromaticity and electron-rich nature. For example:

- Compound (I) from Structure Reports (Acta Cryst., 2012) features a pyrazole-thiophene hybrid, where thiophene enhances π-π stacking in crystal structures .

- Dendalone 3-hydroxybutyrate () includes thiophene-like terpenoid motifs, though its biological activity differs due to distinct functional groups .

1,2,4-Oxadiazole Derivatives

The oxadiazole ring in the target compound is critical for stability. Comparable structures include:

- Isorhamnetin-3-O glycoside (), though a flavonoid, shares heterocyclic stability traits .

- Pyrazole-oxadiazole hybrids (e.g., ) demonstrate how oxadiazole enhances thermal stability and binding affinity .

Pyrrolidine and Enone Systems

Pyrrolidine rings enhance solubility and conformational adaptability. The enone system’s reactivity is notable in:

- Dendalone 3-hydroxybutyrate (), where conjugated carbonyls participate in hydrogen bonding .

- (Z)-Prop-2-en-1-one derivatives in pyrazole-aniline compounds () exhibit keto-enol tautomerism influencing crystal packing .

Methodological Insights from Evidence

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. For example, nitrile oxides can react with nitriles under reflux conditions in ethanol to form oxadiazoles . The pyrrolidine ring may be introduced via nucleophilic substitution or condensation reactions, followed by purification using recrystallization (e.g., DMF-EtOH mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and stereochemistry .

- IR spectroscopy to identify functional groups like C=O and C=N bonds .

- X-ray crystallography for absolute configuration determination, particularly for resolving Z/E isomerism .

Q. How can recrystallization conditions be optimized for purifying this compound?

- Methodological Answer : Solvent polarity is critical. A 1:1 mixture of DMF and ethanol is commonly used to balance solubility and precipitation . Gradual cooling (e.g., from 60°C to 4°C) enhances crystal formation, while seeding with microcrystals improves yield .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict NMR chemical shifts. Discrepancies often arise from solvent effects or conformational flexibility. Including solvent models (e.g., PCM) and averaging over multiple conformers improves alignment with experimental data .

Q. What computational methods are used to predict conformational flexibility?

- Methodological Answer : DFT-based torsion angle scans (e.g., varying angles from -180° to +180° in 20° increments) generate energy profiles. HOMO-LUMO calculations further reveal electronic properties influencing stability . Molecular dynamics simulations (e.g., in explicit solvent) can model dynamic behavior .

Q. How to design experiments to assess the compound’s stability under varying conditions?

- Methodological Answer : Accelerated stability studies under thermal (40–60°C), hydrolytic (pH 1–13), and photolytic (UV exposure) conditions are recommended. Monitor degradation via HPLC-MS. For prolonged studies, stabilize samples at 4°C to minimize organic degradation .

Q. What strategies mitigate organic degradation during prolonged analytical procedures?

- Methodological Answer : Continuous cooling (e.g., refrigeration at 4°C) slows degradation. Use inert atmospheres (N₂/Ar) to prevent oxidation. For hyperspectral imaging (HSI) or NMR, limit data collection windows to ≤6 hours .

Q. How to correlate structural features with bioactivity using molecular modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.